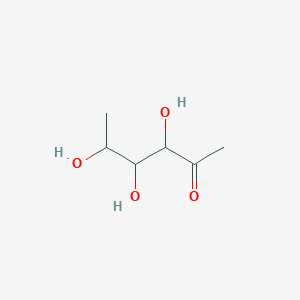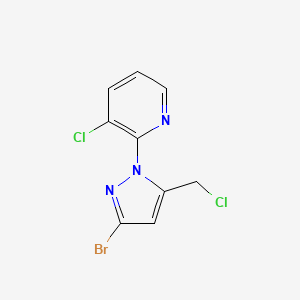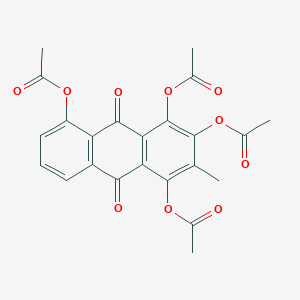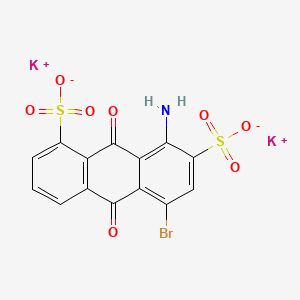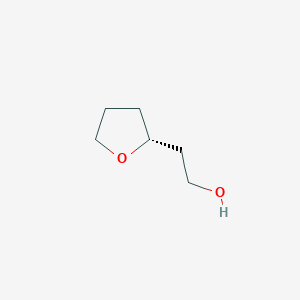
(R)-2-(Tetrahydrofuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a tetrahydrofuran ring, a five-membered ring containing four carbon atoms and one oxygen atom, attached to an ethanol group. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Tetrahydrofuran-2-yl)ethanol typically involves the reduction of the corresponding tetrahydrofuran-2-carboxylic acid or its derivatives. One common method is the reduction of tetrahydrofuran-2-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Tetrahydrofuran-2-yl)ethanol may involve catalytic hydrogenation of tetrahydrofuran-2-carboxylic acid or its esters. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and enantiomeric purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form tetrahydrofuran-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid or tetrahydrofuran-2-carbaldehyde.
Reduction: Tetrahydrofuran-2-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
®-2-(Tetrahydrofuran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-2-(Tetrahydrofuran-2-yl)ethanol depends on its specific application. In enzymatic reactions, the compound may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The chiral nature of the compound allows it to interact selectively with chiral active sites on enzymes, leading to enantioselective reactions. In pharmaceutical applications, the compound may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(Tetrahydrofuran-2-yl)ethanol: The enantiomer of ®-2-(Tetrahydrofuran-2-yl)ethanol with the opposite spatial arrangement.
Tetrahydrofuran-2-methanol: A reduced form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Tetrahydrofuran-2-carboxylic acid: An oxidized form of ®-2-(Tetrahydrofuran-2-yl)ethanol.
Uniqueness
®-2-(Tetrahydrofuran-2-yl)ethanol is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. The chiral nature of the compound allows for enantioselective interactions in chemical and biological systems, making it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition.
Propriétés
Formule moléculaire |
C6H12O2 |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
2-[(2R)-oxolan-2-yl]ethanol |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1 |
Clé InChI |
FCAJYRVEBULFKS-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](OC1)CCO |
SMILES canonique |
C1CC(OC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


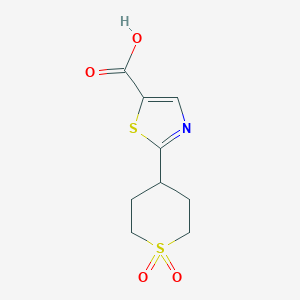
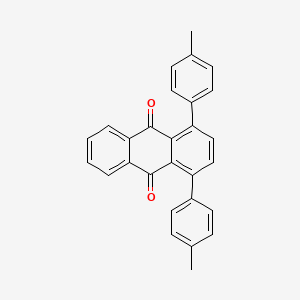
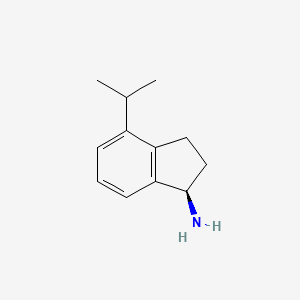
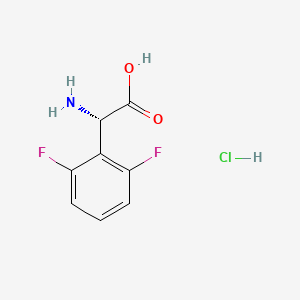
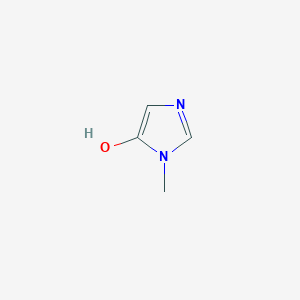
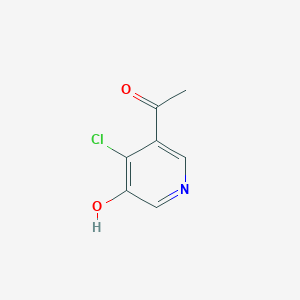
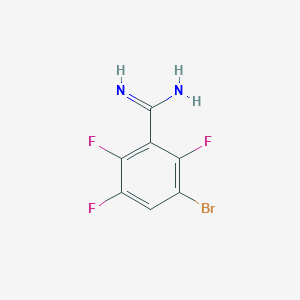
![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
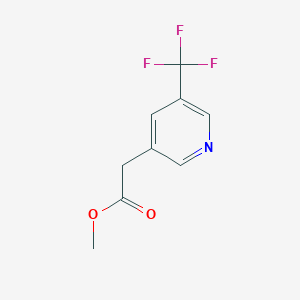
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
